2-(4-Bromophenyl)-1-methyl-1H-indole-3-carbaldehyde
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Overview
Description
2-(4-Bromophenyl)-1-methyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of a bromophenyl group attached to the indole ring, which is further substituted with a methyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-methyl-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The bromophenyl group can be introduced through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: NaN3, KCN, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-(4-Bromophenyl)-1-methyl-1H-indole-3-carboxylic acid.
Reduction: 2-(4-Bromophenyl)-1-methyl-1H-indole-3-methanol.
Substitution: 2-(4-Azidophenyl)-1-methyl-1H-indole-3-carbaldehyde, 2-(4-Cyanophenyl)-1-methyl-1H-indole-3-carbaldehyde.
Scientific Research Applications
2-(4-Bromophenyl)-1-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying biological processes and interactions due to its fluorescent properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-methyl-1H-indole-3-carbaldehyde depends on its specific application:
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity through halogen bonding.
In Materials Science: Its electronic properties, such as conjugation and electron density, make it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Chlorophenyl)-1-methyl-
Properties
CAS No. |
61843-46-7 |
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Molecular Formula |
C16H12BrNO |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C16H12BrNO/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)11-6-8-12(17)9-7-11/h2-10H,1H3 |
InChI Key |
OACGCRYZBHGBOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=C(C=C3)Br)C=O |
Origin of Product |
United States |
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